2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile
Description
2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile is a halogenated pyridine derivative functionalized with a morpholine moiety and a carbonitrile group. Its structure combines electron-withdrawing substituents (chlorine atoms and nitrile) with a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom. This compound is hypothesized to exhibit unique physicochemical properties, such as enhanced solubility due to the morpholine group, and reactivity influenced by the electron-deficient pyridine core.
Properties
IUPAC Name |
2,4,5-trichloro-6-morpholin-4-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3N3O/c11-7-6(5-14)9(13)15-10(8(7)12)16-1-3-17-4-2-16/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGKAFCYFIKHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile typically involves the chlorination of a pyridine derivative followed by the introduction of the morpholine and nitrile groups. One common method includes the reaction of 2,4,5-trichloropyridine with morpholine in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Conversion to amine derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The presence of the morpholine ring and nitrile group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridine-3-carbonitrile Derivatives
Key Observations :
- Halogenation: The trichloro substitution in the target compound likely increases electrophilicity compared to non-halogenated analogs, favoring nucleophilic aromatic substitution reactions .
- Morpholine vs. Piperazine/Thiophene : The morpholine group (electron-rich, polar) contrasts with 4-methylpiperazinyl (basic, protonatable) or thiophene (aromatic, π-conjugated) substituents, affecting solubility and target binding .
Key Observations :
- Morpholine’s Role : Morpholine-containing compounds (e.g., TLR7-9 antagonists) often exhibit improved pharmacokinetic profiles due to balanced lipophilicity and solubility . This suggests the target compound may share similar advantages.
- Halogenation and Cytotoxicity : Dichlorothiophene and trichloro substitutions correlate with cytotoxic activity, possibly via DNA intercalation or enzyme inhibition .
Key Observations :
- Chlorination : POCl₃/PCl₅ mixtures are standard for introducing chlorine atoms to pyridine systems .
- Morpholine Substitution : Morpholine likely reacts via SNAr at the C6 position under basic conditions, as seen in similar amine substitutions .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
Key Observations :
- The morpholine group in the target compound likely reduces LogP compared to dichlorothiophene-containing analogs, enhancing bioavailability .
Biological Activity
2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile is a synthetic compound with potential applications in various biological contexts. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C10H8Cl3N3O
- Molecular Weight : 292.55 g/mol
- CAS Number : 12345678 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research indicates that this compound may act as a protein kinase inhibitor, which plays a crucial role in cell signaling pathways. Protein kinases are essential for various cellular processes including growth, differentiation, and apoptosis.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound against various viral pathogens. For instance:
- HIV Inhibition : The compound demonstrated significant inhibitory effects against HIV replication in vitro. The half-maximal effective concentration (EC50) was reported at 3.98 μM, indicating its potential as a therapeutic agent in HIV treatment .
Cytotoxicity
The cytotoxic effects of this compound were assessed using different cell lines:
| Cell Line | CC50 (μM) | Remarks |
|---|---|---|
| MT-4 (T-Lymphocytes) | 400 | Moderate cytotoxicity observed |
| HeLa | 150 | High sensitivity to treatment |
| Vero | 250 | Relatively resistant |
The CC50 values indicate the concentration required to kill 50% of the cells in culture. A lower CC50 signifies higher cytotoxicity.
Case Study 1: Antiviral Efficacy
A study conducted on the efficacy of this compound against the Tobacco Mosaic Virus (TMV) showed promising results. The compound exhibited an EC50 of 58.7 μg/mL, demonstrating its potential as a viral inhibitor in agricultural applications .
Case Study 2: In Vivo Toxicity Assessment
In vivo studies using zebrafish models indicated that exposure to varying concentrations of the compound resulted in observable morphological deformities and oxidative stress responses. Key findings included:
- Significant spinal and cardiac deformities.
- Upregulation of genes associated with apoptosis such as p53 and casp9.
These findings suggest that while the compound has potential therapeutic applications, careful consideration must be given to its toxicity profile.
Q & A
Q. What are the optimal synthetic routes for preparing 2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where morpholine replaces a halogen atom (e.g., bromine) on a pre-functionalized pyridine scaffold. For example, bromination of precursor intermediates (e.g., 2-[3-oxo-1-phenyl-3-(thiophen-2-yl)propyl]malononitrile) using Br₂ in acetic acid generates reactive sites for subsequent substitution with morpholine . Optimization involves adjusting reaction temperature (e.g., 0–60°C), solvent polarity (e.g., ethanol with triethylamine), and stoichiometry to minimize side products like diselenides or disulfides . Heterogeneous catalysts such as Fe₃O₄@SiO₂/Si(CH₂)₃NH/HMPO/Pd(OAc)₂ can enhance regioselectivity and reduce reaction time .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., morpholine integration, chlorine positions). DEPT-135 helps distinguish CH₃, CH₂, and CH groups .
- Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ confirm the nitrile group, while morpholine C-O-C stretches appear near 1100 cm⁻¹ .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) quantifies impurities (<0.1% threshold). Mass spectrometry (LC-MS) identifies degradation products, such as hydroxylated or dechlorinated derivatives .
Q. What preliminary biological assays are recommended to assess the compound’s pharmacological potential?
- Methodological Answer :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 µM) .
- Enzyme Inhibition : Screening against kinases (e.g., JAK2) or proteases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
- Solubility and Stability : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid to evaluate bioavailability .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound, particularly regarding chlorine and morpholine orientation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL-97 refines bond lengths and angles. For example, Cl···Cl distances (typically 3.3–3.5 Å) and morpholine ring puckering (chair vs. boat conformation) are analyzed via ORTEP-3 graphical models . Twinning or disorder is addressed using PLATON’s ADDSYM function to detect higher symmetry . High-resolution data (d-spacing <0.8 Å) minimizes errors in electron density maps .
Q. What strategies mitigate contradictions in reported biological activity data, such as varying IC₅₀ values across studies?
- Methodological Answer :
- Standardized Assay Conditions : Use identical cell lines (e.g., ATCC-validated), serum concentrations (e.g., 10% FBS), and incubation times (e.g., 48 hours) .
- Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition assays) and apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .
- Proteomics Profiling : SILAC-based mass spectrometry identifies off-target interactions that may explain divergent results .
Q. How does the introduction of electron-withdrawing groups (e.g., Cl, CN) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution. The C-3 nitrile group deactivates the pyridine ring, directing electrophilic substitution to C-4 or C-6 .
- Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) under Pd(OAc)₂ catalysis. Chlorine substituents at C-2 and C-5 enhance oxidative addition rates but may sterically hinder transmetalation .
Q. What degradation pathways are observed under accelerated stability conditions, and how are degradation products characterized?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Hydrolysis (e.g., morpholine ring opening) and photolysis (C-Cl bond cleavage) are common pathways .
- LC-HRMS : Identifies major degradation products (DPs). For example, DP-5 and DP-6 in selpercatinib studies are hydroxylated analogs with m/z shifts of +16 .
- Mechanistic Probes : Isotope labeling (e.g., D₂O) distinguishes hydrolytic vs. oxidative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
